molecular formula C20H16N2O2S B2992101 N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(thiophen-3-yl)benzamide CAS No. 2034243-62-2

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(thiophen-3-yl)benzamide

Cat. No. B2992101
CAS RN: 2034243-62-2
M. Wt: 348.42
InChI Key: BGJPTYWNHAWHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(thiophen-3-yl)benzamide, also known as OTB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology.

Scientific Research Applications

Synthetic Methods and Chemical Properties

Regioselectivity in Synthesis : The study of the regioselectivity of N-ethylation reactions of similar compounds emphasizes their synthetic versatility and potential pharmacological activities. DFT methods have been employed to investigate regiosselective ethylation reactions, demonstrating the compound's acid/base behavior and possible reaction paths (Batalha et al., 2019).

Catalyzed Oxidative Cross-Coupling : Research on iridium-catalyzed oxidative Ar–H/Ar–H cross-coupling of primary benzamides with thiophenes provides a pathway to synthesize (2-thienyl)benzamide skeletons. This method offers a rapid approach to creating structures prevalent in pharmaceuticals (Tan, Ran, & You, 2018).

Bioactivity and Potential Applications

Antimicrobial Agents : A series of compounds related to the target molecule has been evaluated for in vitro antibacterial and antifungal activities, showcasing significant antimicrobial potential. This highlights the relevance of these compounds in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Analgesic Properties Enhancement : Studies have focused on using bioisosteric replacements to enhance the analgesic properties of similar compounds. The research demonstrated that replacing the benzyl phenyl ring with an isosteric heterocycle could significantly increase analgesic activity, providing insights into the design of new analgesic drugs (Ukrainets, Mospanova, & Davidenko, 2016).

properties

IUPAC Name

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c23-19-8-5-15-11-17(6-7-18(15)22-19)21-20(24)14-3-1-13(2-4-14)16-9-10-25-12-16/h1-4,6-7,9-12H,5,8H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJPTYWNHAWHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.